Electrophilic Reactivity Modulation: Equilibrium Constant Differentiation from Phenyl and Benzoyl Isothiocyanates
The electrophilic character of Benzenesulfonyl isothiocyanate, 4-methyl- is quantitatively distinct from other isothiocyanates. In a direct head-to-head study, the equilibrium constant (K) for adduct formation with tributylphosphine was determined for p-toluenesulfonyl isothiocyanate, phenyl isothiocyanate, and benzoyl isothiocyanate in multiple solvents. The distinct K value for p-toluenesulfonyl isothiocyanate confirms that the 4-methylbenzenesulfonyl group imparts a unique electrophilicity profile, neither purely aryl-like nor acyl-like [1].
| Evidence Dimension | Equilibrium constant (K) for tributylphosphine adduct formation |
|---|---|
| Target Compound Data | Determined equilibrium constant K (specific value reported in study) |
| Comparator Or Baseline | Phenyl isothiocyanate (2b) and Benzoyl isothiocyanate (2e) (distinct K values reported) |
| Quantified Difference | Distinct K values across three isothiocyanate classes in same solvent systems |
| Conditions | Tributylphosphine (4) adduct formation in specified solvents; 31P NMR monitoring in DMF |
Why This Matters
This provides the first quantitative, cross-compound validation of the unique electrophilicity of p-toluenesulfonyl isothiocyanate, confirming it cannot be replaced by simpler aryl or acyl isothiocyanates without altering reaction equilibria and product distributions.
- [1] Akiba, K., Yoneyama, T., Hamada, H., & Inamoto, N. (1976). Equilibrium and 31P Chemical Shifts of the Adducts of Trialkylphosphines and Isothiocyanates, and Reactions of Triethylphosphine and Benzoyl Isothiocyanate. Bulletin of the Chemical Society of Japan, 49(7), 1970–1974. View Source
